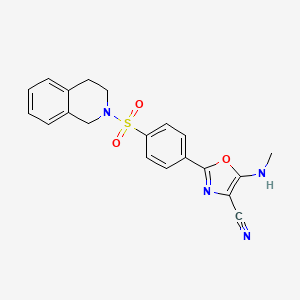
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(methylamino)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(methylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(methylamino)oxazole-4-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The molecular formula of the compound is C23H29N3O5S2, with a molecular weight of 491.62 g/mol. The compound features multiple functional groups, including a sulfonamide, oxazole, and carbonitrile moieties, which may contribute to its biological activity.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or other sulfonyl-containing targets.
Antifungal Activity
Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit antifungal properties. A study evaluating various compounds against phytopathogenic fungi found that certain derivatives demonstrated significant antifungal activity, suggesting that similar structures may confer antifungal properties to our compound of interest .
Cytotoxicity and Cell Viability
In vitro studies are essential for assessing the cytotoxic effects of compounds on cancer cell lines. A recent investigation into related compounds showed varying degrees of cytotoxicity in B16F10 melanoma cells. Compounds were tested at concentrations ranging from 0 to 5 μM over 48 to 72 hours. The results indicated that certain structural modifications could enhance or reduce cell viability .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis; thus, compounds that inhibit this enzyme are often explored for their potential skin-lightening effects. Studies on similar oxazole derivatives have shown promising tyrosinase inhibitory activities with IC50 values in the low micromolar range. It is anticipated that our compound may exhibit comparable inhibitory effects due to structural similarities .
Case Studies
- Antifungal Efficacy : In a comparative study on various isoquinoline derivatives, certain compounds demonstrated antifungal activities exceeding those of established antifungal agents .
- Cytotoxicity Assessment : In experiments involving B16F10 cells, several derivatives exhibited significant cytotoxic effects at specific concentrations, indicating potential for further development in cancer therapeutics .
Data Tables
特性
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-22-20-18(12-21)23-19(27-20)15-6-8-17(9-7-15)28(25,26)24-11-10-14-4-2-3-5-16(14)13-24/h2-9,22H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFSHBHOLYHKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














